N-Methylquipazine dimaleate N-Methylquipazine dimaleate 5-HT3 agonist. Has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites.
Brand Name: Vulcanchem
CAS No.: 171205-17-7
VCID: VC0004186
InChI: InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
SMILES: CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C22H25N3O8
Molecular Weight: 459.4 g/mol

N-Methylquipazine dimaleate

CAS No.: 171205-17-7

Inhibitors

VCID: VC0004186

Molecular Formula: C22H25N3O8

Molecular Weight: 459.4 g/mol

N-Methylquipazine dimaleate - 171205-17-7

CAS No. 171205-17-7
Product Name N-Methylquipazine dimaleate
Molecular Formula C22H25N3O8
Molecular Weight 459.4 g/mol
IUPAC Name (Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline
Standard InChI InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Standard InChIKey HNSITEGFVDCKMF-SPIKMXEPSA-N
Isomeric SMILES CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
SMILES CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Canonical SMILES CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Description 5-HT3 agonist. Has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites.
Synonyms 2-(1-N-Methylpiperazinyl)quinoline dimaleate
PubChem Compound 11957670
Last Modified Nov 11 2021
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